2-(Azetidin-1-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

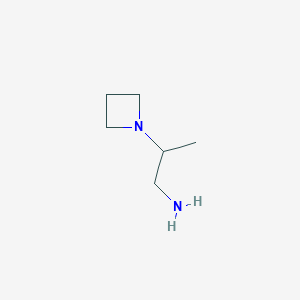

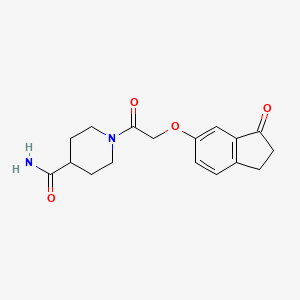

2-(Azetidin-1-yl)propan-1-amine is a chemical compound with the CAS Number: 1555973-00-6 . It has a molecular weight of 114.19 and its IUPAC name is 2-(azetidin-1-yl)propan-1-amine .

Synthesis Analysis

A new, one-pot protocol using mild conditions has been developed for the straightforward synthesis of various drug-like N-aminopropyl scaffolds . This process combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation .Molecular Structure Analysis

The InChI Code of 2-(Azetidin-1-yl)propan-1-amine is 1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The 2-azetidinone ring system serves as the fundamental structural motif for several essential β-lactam antibiotics , including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to treat bacterial infections. Researchers explore modifications of the 2-azetidinone scaffold to design novel antimicrobial agents with improved efficacy and reduced resistance .

Green Synthesis and Catalysis

A green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones has been developed using catalytic amounts of molecular iodine under microwave irradiation. This method allows for the efficient synthesis of diverse 2-azetidinone derivatives, even with various substituents at N-1 and C-4 positions. The combination of Lewis acid catalysts (such as molecular iodine) and microwave irradiation enhances reaction yields and rapidity .

Metal-Complexing Agents

The 3-(azetidin-1-yl)propan-1-amine moiety appears in various potentially pharmacologically-active molecules. Additionally, it can be of interest for designing metal-complexing agents. Researchers investigate its coordination chemistry and explore its potential applications in metal-based therapies .

Heterocyclic Amino Acid Derivatives

Scientists aim to synthesize new heterocyclic amino acid derivatives containing both azetidine and oxetane rings. These compounds may exhibit unique physicochemical properties and metabolic behavior. Understanding their structure-activity relationships could lead to novel therapeutic agents .

Optically Pure Compounds

The developed methodology allows for the synthesis of optically pure 3-pyrrole-substituted 2-azetidinones . Researchers investigate their chiral properties and potential applications in asymmetric synthesis and drug development .

Functional Materials and Polymers

Exploring the reactivity of 2-azetidinones with various functional groups can lead to the development of novel materials. Researchers investigate their polymerization behavior, potential as monomers, and applications in materials science .

Zukünftige Richtungen

The 2-(Azetidin-1-yl)propan-1-amine moiety is present in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing agents . Future research may focus on the development of new synthesis methods and the exploration of its potential applications in medicinal chemistry.

Wirkmechanismus

Target of Action

Azetidine derivatives are known to exhibit a broad range of chemical and biological properties . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that azetidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Azetidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .

Pharmacokinetics

Azetidine derivatives are known to have diverse pharmacokinetic properties, depending on the specific derivative .

Result of Action

Azetidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .

Action Environment

It is known that environmental factors can influence the action of many drugs .

Eigenschaften

IUPAC Name |

2-(azetidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZFLGYOIRLVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pyrazine-2-carbonitrile](/img/structure/B2754373.png)

![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2754378.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)

![3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754388.png)

![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2754393.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2754396.png)